molecular formula C23H16Cl2N6O3S B11656504 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11656504
M. Wt: 527.4 g/mol
InChI Key: CCPYOWVVFWBNPK-LGJNPRDNSA-N
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Description

N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex hydrazide derivative featuring:

  • Acetohydrazide backbone: A core structure with a sulfanyl group bridging the triazole ring.
  • Substituted 1,2,4-triazole: The 4-position is substituted with a 4-chlorophenyl group, while the 5-position has a phenyl group.
  • Benzylidene moiety: The hydrazide nitrogen is conjugated to a 2-chloro-5-nitrophenyl group via an imine (E-configuration).

This compound belongs to a class of molecules designed for bioactivity studies, particularly targeting enzyme inhibition or antimicrobial activity. Its synthesis involves condensation reactions between substituted aldehydes and acetohydrazide precursors, often catalyzed by glacial acetic acid .

Properties

Molecular Formula

C23H16Cl2N6O3S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H16Cl2N6O3S/c24-17-6-8-18(9-7-17)30-22(15-4-2-1-3-5-15)28-29-23(30)35-14-21(32)27-26-13-16-12-19(31(33)34)10-11-20(16)25/h1-13H,14H2,(H,27,32)/b26-13+

InChI Key

CCPYOWVVFWBNPK-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine to form the hydrazide intermediate.

    Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone to form the desired hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the triazole ring.

    Functional group modifications:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of cell wall synthesis or inhibition of key metabolic pathways.

Case Study: Antibacterial Efficacy

In a study conducted by Holla et al. (2003), derivatives of triazoles were tested against several Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Antifungal Properties

The antifungal activity of this compound has also been investigated, particularly against pathogenic fungi such as Candida species. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Experimental Findings

In vitro studies have shown that compounds structurally related to this compound can effectively reduce fungal growth in culture media.

Herbicidal Activity

The unique structure of this compound suggests potential applications in herbicide development. Triazole derivatives have been reported to inhibit specific enzymes involved in plant growth regulation.

Research Insights

A study published in the Journal of Agricultural Chemistry highlighted the herbicidal efficacy of triazole-based compounds against common weeds in crop fields. The application of this compound could lead to the development of selective herbicides that minimize crop damage while effectively controlling weed populations.

Plant Growth Regulation

Beyond herbicidal properties, triazole compounds are also known to act as plant growth regulators. They can modulate plant responses to stress conditions, enhancing resilience against drought and disease.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Bulkier substituents (e.g., phenyl, pyridinyl) on the triazole ring increase steric hindrance, which may reduce enzymatic access but improve selectivity .
  • Polar groups (e.g., methoxy, nitro) improve solubility but may compromise membrane permeability .

Physicochemical Properties

  • LogP : The target compound’s LogP is estimated to be ~3.5 (higher than ZE-4b (LogP ~2.8) due to the nitro group’s polarity).
  • Hydrogen-bonding capacity : The nitro and sulfanyl groups provide multiple H-bond acceptor sites, distinguishing it from analogues like 303102-78-5 (), which lacks nitro functionality .

Bioactivity Comparisons

  • Antimicrobial activity : Compounds with 4-chlorophenyl groups (e.g., ) show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
  • Enzyme inhibition : Nitro-substituted derivatives (e.g., 303102-83-2) exhibit stronger inhibition of acetylcholinesterase compared to ethoxy-substituted variants .

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound consists of a triazole moiety linked to a phenyl ring and features both chloro and nitro substituents. The synthesis typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones in the presence of catalysts or under specific reaction conditions to yield the desired hydrazone derivatives.

Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of triazole derivatives. The compound has been evaluated against various bacterial strains and fungi:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusActive62.5 - 125 µg/mL
Escherichia coliModerate125 - 250 µg/mL
Candida albicansWeak250 µg/mL

In a study by , derivatives similar to the target compound showed promising activity against resistant strains of S. aureus, indicating that modifications in the structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively documented. The compound's structure suggests that it may interact with cancer cell lines through various mechanisms:

Cell Line IC50 Value Mechanism
A-431 (epidermoid carcinoma)< 10 µMInduction of apoptosis
HT29 (colon cancer)< 20 µMCell cycle arrest

Research indicates that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell proliferation . For instance, a related triazole derivative demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

Triazole derivatives have also been explored for their anti-inflammatory properties. The presence of electron-withdrawing groups like nitro can enhance the anti-inflammatory response:

  • Study Findings : Inflammation models showed that similar compounds reduced pro-inflammatory cytokines significantly.
  • Mechanism : These compounds may inhibit pathways associated with inflammation by modulating enzyme activity related to inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:

  • Substituents : The presence of chloro and nitro groups enhances biological activity, likely due to their influence on electron density and steric factors.
  • Triazole Ring : Essential for anticancer properties; modifications can lead to increased potency against specific cancer types.
  • Hydrazone Linkage : Influences both antimicrobial and anticancer activities, suggesting a dual mechanism of action.

Case Studies

  • Antimicrobial Efficacy : A study tested various triazole derivatives against resistant bacterial strains, revealing that compounds with similar hydrazone structures exhibited superior activity compared to existing antibiotics .
  • Cytotoxicity Assessment : Another investigation focused on a series of triazole derivatives, demonstrating significant growth inhibition in A-431 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s core structure combines a hydrazone moiety with a 1,2,4-triazole ring. A typical approach involves:

Hydrazone formation : Condensation of a substituted benzaldehyde (e.g., 2-chloro-5-nitrobenzaldehyde) with a hydrazide derivative under acidic conditions (e.g., HCl in ethanol) .

Triazole synthesis : Cyclization of thiosemicarbazide intermediates with substituted benzoyl chlorides or imidoyl chlorides in polar aprotic solvents like dimethylacetamide (DMAc) at reflux .

  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent ratios (e.g., cyclohexane/ethyl acetate), and catalyst loading. Monitor purity via HPLC and characterize intermediates using FT-IR and 1^1H NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Confirm the presence of hydrazone (C=N stretch at ~1600 cm1^{-1}) and triazole (N-H bend at ~1500 cm1^{-1}) .
  • 1^1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitro and chloro substituents) and methylidene protons (δ ~8.3 ppm for E-configuration) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Procedure : Grow single crystals via slow evaporation in ethyl acetate. Use X-ray diffraction (e.g., SHELXL for refinement) to determine bond lengths, angles, and confirm the E-configuration of the hydrazone moiety. Compare with density functional theory (DFT)-optimized structures .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data across studies?

  • Analysis Framework :

  • Dose-response curves : Compare IC50_{50} values from antiplatelet assays (e.g., tail bleeding time in murine models) with structural analogs (e.g., ZE-4b/c derivatives) .
  • Solubility/purity checks : Use LC-MS to rule out degradation products. Assess logP (via shake-flask method) to correlate hydrophobicity with activity .
    • Statistical Tools : Apply one-way ANOVA with post hoc Tukey’s test to validate significance (p < 0.01) .

Q. How can molecular docking predict interactions with biological targets?

  • Protocol :

Target selection : Prioritize receptors like cannabinoid type 1 (CB1) or cyclooxygenase (COX) based on structural analogs .

Docking software : Use AutoDock Vina with Lamarckian genetic algorithms. Set grid parameters to cover active sites (e.g., COX-2: 25 Å × 25 Å × 25 Å).

Validation : Compare docking scores (ΔG) with experimental IC50_{50} values. Highlight hydrogen bonds between the triazole sulfanyl group and Arg120/His90 residues .

Q. What crystallographic challenges arise from nitro and chloro substituents, and how are they mitigated?

  • Challenges : Heavy atoms (Cl, N in nitro) cause absorption errors. Disorder in the phenyl rings may reduce refinement reliability.
  • Solutions :

  • Use multi-scan absorption corrections (e.g., SADABS).
  • Apply SHELXL constraints for isotropic displacement parameters (Ueq_{eq}) of disordered atoms .

Methodological Considerations

  • Synthesis Reproducibility : Document solvent purity (e.g., DMAc dried over molecular sieves) and stoichiometric ratios (e.g., 1:1 hydrazide/aldehyde) .
  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

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